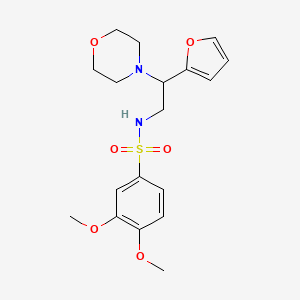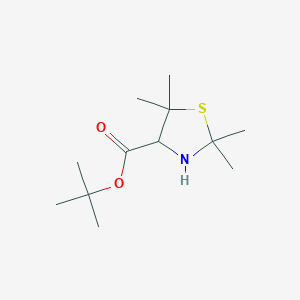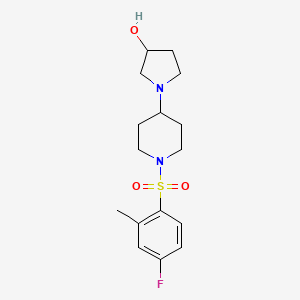![molecular formula C15H13ClFNO2 B2478654 2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232822-75-1](/img/structure/B2478654.png)
2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H13ClFNO2 and a molecular weight of 293.72 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.72 . Other physical and chemical properties such as melting point, solubility, and color are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized through techniques like X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. These studies provide detailed insights into its molecular structure and properties (Demircioğlu, 2021).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the nature of binding of the compound with specific DNA structures, such as dodecamer d(CGCGAATTCGCG)2 and guanine-DNA. This suggests potential biological applications, particularly in understanding interactions with genetic material (Demircioğlu, 2021).
Density Functional Theory (DFT) Analysis
- DFT analysis has been used to calculate optimized geometrical parameters and study the chemical activity of the compound. This theoretical approach helps in predicting the reactivity and stability of the compound under various conditions (Alaşalvar et al., 2015).
Nonlinear Optical (NLO) Properties
- Some studies have focused on the nonlinear optical properties of similar compounds. This indicates potential applications in fields like photonics and optoelectronics, where materials with such properties are valuable (Ashfaq et al., 2022).
Antibacterial and Antioxidant Activities
- Research on tridentate salicylaldimines, similar to the compound , has revealed antibacterial and antioxidant activities. This implies potential applications in developing antibacterial agents and antioxidants (Oloyede-Akinsulere et al., 2018).
Fluorescence Properties
- The fluorescence behavior of related Schiff base compounds has been studied, which is significant for applications in sensing, imaging, and molecular probes (Kusmariya & Mishra, 2015).
Mechanism of Action
Future Directions
The future directions for research involving this compound are not specified in the available resources. Given its classification as a biochemical for proteomics research , it’s likely that future research could involve further exploration of its biological activity and potential applications in medicine or biotechnology.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-6-11(17)8-12(13)16/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBSDJZMBGKIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478574.png)




![Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2478583.png)



![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)

